
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) involves multiple steps, starting from simpler morphinan derivatives. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the morphinan backbone.
Epoxidation: Formation of an epoxy group between carbons 4 and 5.
Acetylation: Addition of an acetate group to the hydroxyl group at position 6.
Etherification: Attachment of the morpholinoethoxy group to the morphinan structure.
Formation of Bis(hydrogentartrate): The final step involves the formation of the bis(hydrogentartrate) salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other morphinan derivatives.
Biology: Studied for its interactions with various biological targets, including opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Wirkmechanismus
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu-opioid receptor, which is responsible for pain relief, and the kappa-opioid receptor, which contributes to the compound’s antitussive properties. The pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A naturally occurring opiate with potent analgesic properties.
Codeine: An opiate used for its analgesic and antitussive effects.
Dextromethorphan: A synthetic morphinan used as a cough suppressant.
Uniqueness
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) is unique due to its specific functional groups and structural modifications, which enhance its solubility, stability, and pharmacological profile. Unlike morphine and codeine, this compound has a morpholinoethoxy group that contributes to its distinct pharmacokinetics and dynamics.
Eigenschaften
CAS-Nummer |
74051-66-4 |
|---|---|
Molekularformel |
C33H44N2O17 |
Molekulargewicht |
740.7 g/mol |
IUPAC-Name |
[(4R,4aR,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H32N2O5.2C4H6O6/c1-16(28)31-21-6-4-18-19-15-17-3-5-20(30-14-11-27-9-12-29-13-10-27)23-22(17)25(18,24(21)32-23)7-8-26(19)2;2*5-1(3(7)8)2(6)4(9)10/h3,5-6,18-19,24H,4,7-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t18-,19+,24-,25-;2*1-,2-/m011/s1 |
InChI-Schlüssel |
BWBZCYCZDVXHQI-DXTZIMEDSA-N |
Isomerische SMILES |
CC(=O)OC1=CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCCN6CCOCC6)CCN3C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(=O)OC1=CCC2C3CC4=C5C2(C1OC5=C(C=C4)OCCN6CCOCC6)CCN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


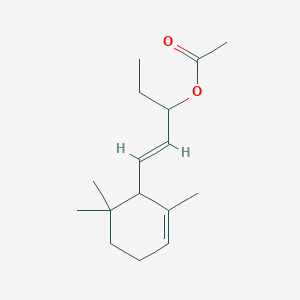
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
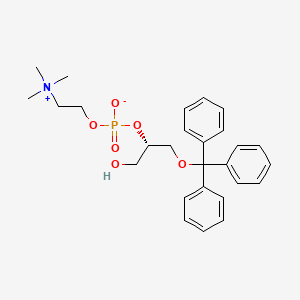

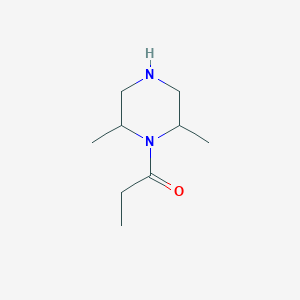

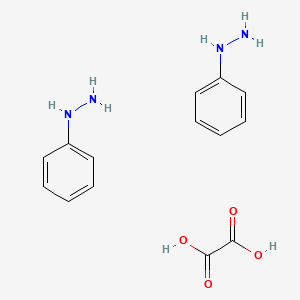
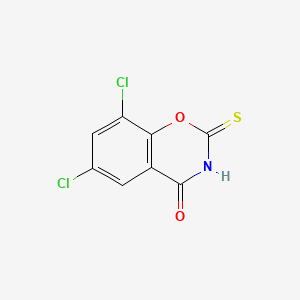
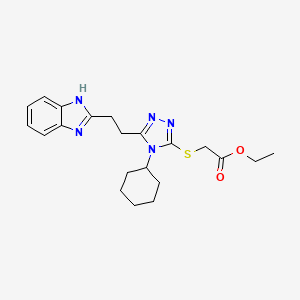

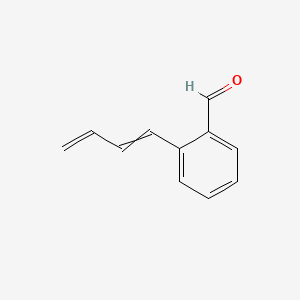
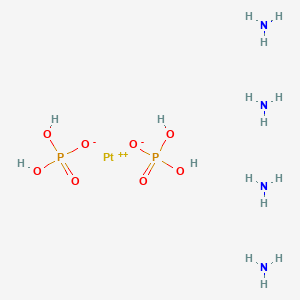
![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
